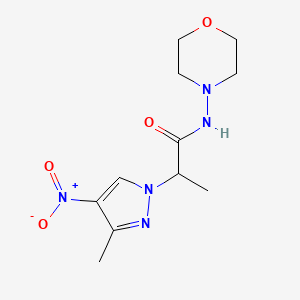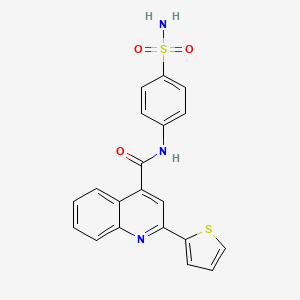![molecular formula C20H15N5O4S B10899571 (5Z)-6-hydroxy-5-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B10899571.png)
(5Z)-6-hydroxy-5-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-3-phenylpyrimidine-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrimidinedione core, a methoxyphenyl group, and a thiadiazolyl group, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrimidinedione core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step may involve the use of methoxy-substituted benzaldehydes or related compounds.
Attachment of the thiadiazolyl group: This can be done through cyclization reactions involving thiosemicarbazides and appropriate reagents.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE include other pyrimidinedione derivatives and thiadiazole-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE lies in its combination of a pyrimidinedione core with a methoxyphenyl and thiadiazolyl group, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H15N5O4S |
|---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
6-hydroxy-5-[(E)-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15N5O4S/c1-29-14-9-7-12(8-10-14)17-23-24-19(30-17)21-11-15-16(26)22-20(28)25(18(15)27)13-5-3-2-4-6-13/h2-11,27H,1H3,(H,22,26,28)/b21-11+ |
InChI-Schlüssel |
FESNVBXSAWSUHX-SRZZPIQSSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)/N=C/C3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)N=CC3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10899489.png)
![2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10899496.png)
![3-[5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10899502.png)
![13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899506.png)
![4-bromo-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B10899509.png)

![2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B10899522.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899529.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(2-methoxyphenyl)-1H-imidazol-5-ol](/img/structure/B10899545.png)
![N-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}aniline](/img/structure/B10899557.png)

![ethyl 4-[(4-oxo-2-phenylquinazolin-3(4H)-yl)amino]benzoate](/img/structure/B10899573.png)
![1-[(4-chlorophenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide](/img/structure/B10899575.png)
